molecular formula C15H21N5O2 B2384618 2-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide CAS No. 941999-81-1

2-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide

Cat. No.: B2384618
CAS No.: 941999-81-1
M. Wt: 303.366
InChI Key: VPXDDFVEHMRMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide is a useful research compound. Its molecular formula is C15H21N5O2 and its molecular weight is 303.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimitotic Agents Compounds with similar structural features, such as ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives, have been investigated for their antimitotic activities. These studies have highlighted the biological significance of such molecules, particularly in their potential to act as antimitotic agents due to their ability to interfere with cell division. This research avenue suggests that related compounds, including those with tetrazole and methoxyphenyl groups, may offer valuable insights into the development of new antimitotic drugs (C. Temple, G. Rener, 1992).

Antiulcer Agents Research into compounds such as N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide has demonstrated their potential as antiulcer agents. These studies contribute to understanding how structural modifications can enhance the gastric acid antisecretory activity, offering pathways to novel treatments for ulcerative conditions (I. Ueda, K. Ishii, K. Sinozaki, M. Seiki, M. Hatanaka, 1991).

Neuroprotective Effects Investigations into the neuroprotective effects of neuronal Ca(2+) channel blockers highlight the importance of structural features in medicinal chemistry. These studies, focusing on compounds like LY042826 and LY393615, underline the therapeutic potential of such molecules in protecting against ischemia-induced brain injury, hinting at the broader applicability of structurally related compounds in neuroprotection (C. Hicks, M. Ward, M. O'Neill, 2000).

Herbicide Metabolism Research into the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, has provided insights into the metabolic pathways involved in the biotransformation of these compounds. Understanding the metabolism of such compounds is crucial for assessing their environmental impact and safety (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).

Antimicrobial Activities The synthesis and evaluation of compounds for their antimicrobial activities is a significant area of research. Compounds with complex structures, including those with tetrazole and methoxyphenyl groups, have been synthesized and tested against various microbial strains, highlighting their potential as antimicrobial agents (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).

Properties

IUPAC Name

2-ethyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-4-11(5-2)15(21)16-10-14-17-18-19-20(14)12-6-8-13(22-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDDFVEHMRMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.